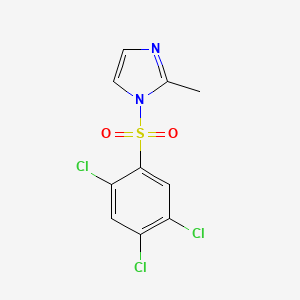
2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole, commonly known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis. In
Mecanismo De Acción
The mechanism of action of TCS is not well understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. TCS has also been shown to disrupt the lipid bilayer of viruses, leading to their inactivation.
Biochemical and Physiological Effects:
TCS has been shown to exhibit low toxicity in vitro, but its effects on living organisms are not well understood. Studies have suggested that TCS may have estrogenic activity, which could have implications for its safety in the environment and in consumer products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCS has several advantages as a reagent in chemical synthesis, including its high purity, low cost, and ease of handling. However, its potential estrogenic activity and unknown effects on living organisms may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of TCS. One area of research is the development of new drugs based on the TCS scaffold, particularly for the treatment of infectious diseases. Another area of research is the investigation of TCS's potential estrogenic activity and its effects on living organisms. Finally, further studies are needed to elucidate the mechanism of action of TCS and to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, TCS is a promising compound for scientific research, with potential applications in medicinal chemistry and other fields. Its synthesis method is well established, and its mechanism of action and biochemical and physiological effects are the subject of ongoing research. While TCS has several advantages as a reagent in chemical synthesis, its potential estrogenic activity and unknown effects on living organisms may limit its use in certain applications. Further research is needed to fully understand the potential of TCS and to explore its future directions.
Métodos De Síntesis
The synthesis of TCS involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with imidazole in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TCS has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has also been explored for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. TCS has been shown to exhibit antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral agents.
Propiedades
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAQWPIUGALJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)
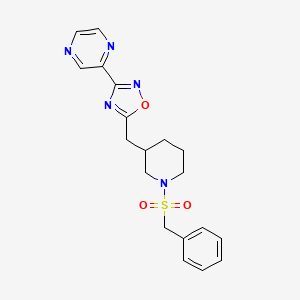
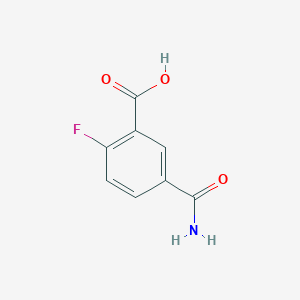
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)
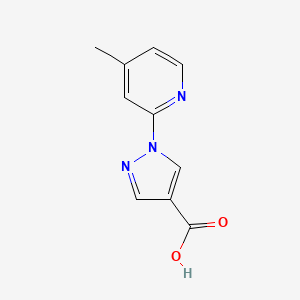
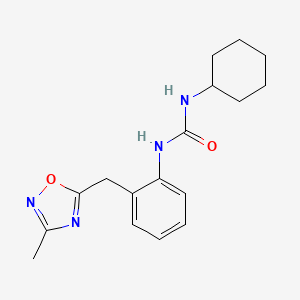
![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)
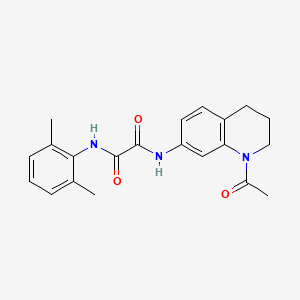
![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)
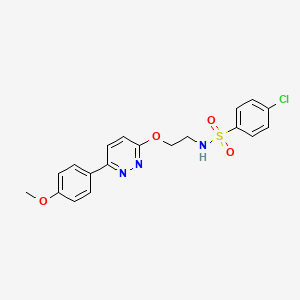
![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)
![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)